Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate
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Overview
Description
Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, the synthesis might involve the reaction of an appropriate indole precursor with methyl chloroformate and an amine under controlled conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal catalysts, such as palladium or copper, are frequently used in these processes to facilitate the formation of the indole ring . The use of continuous flow reactors can also improve the scalability and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, which can have significant biological and pharmacological activities .
Scientific Research Applications
Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in studies related to cell signaling and enzyme inhibition.
Medicine: This compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth and development
Uniqueness
Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group, in particular, allows for easy modification and derivatization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)10(12)8-6-13-9-5-3-2-4-7(8)9/h2-6,10,13H,12H2,1H3/t10-/m0/s1 |
InChI Key |
BFIGWERHCJBNBJ-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CNC2=CC=CC=C21)N |
Canonical SMILES |
COC(=O)C(C1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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